molecular formula C17H19BrMgO B14901780 3-(4-t-Butylphenoxymethyl)phenylmagnesium bromide

3-(4-t-Butylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14901780
M. Wt: 343.5 g/mol
InChI Key: WDZRQIWDKYPAIF-UHFFFAOYSA-M
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Description

3-(4-tert-butylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and stability in THF.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(4-tert-butylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then typically stored in sealed containers to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. The major products formed from these reactions are alcohols, alkanes, and other substituted organic compounds.

Scientific Research Applications

3-(4-tert-butylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:

    Organic Synthesis: Used to form complex organic molecules by creating carbon-carbon bonds.

    Pharmaceutical Research: Helps in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Assists in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Trifluoromethylphenylmagnesium bromide
  • 4-Chlorophenylmagnesium bromide
  • 4-Methoxyphenylmagnesium bromide

Uniqueness

3-(4-tert-butylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. This makes it particularly useful in selective reactions where control over the reaction pathway is desired.

Properties

Molecular Formula

C17H19BrMgO

Molecular Weight

343.5 g/mol

IUPAC Name

magnesium;1-tert-butyl-4-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C17H19O.BrH.Mg/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14;;/h4-5,7-12H,13H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

WDZRQIWDKYPAIF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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